![molecular formula C22H27NO5 B2710492 tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate CAS No. 2087493-20-5](/img/structure/B2710492.png)
tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to a propyl chain, which is further linked to a benzyloxy and formyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate typically involves multiple steps:
-
Formation of the Benzyloxy Group: : The initial step often involves the protection of a phenol group with a benzyl group. This can be achieved through the reaction of phenol with benzyl bromide in the presence of a base such as potassium carbonate.
-
Formylation: : The next step is the formylation of the protected phenol. This can be done using a Vilsmeier-Haack reaction, where the benzyloxyphenol is treated with a formylating agent like DMF and POCl3 to introduce the formyl group at the desired position.
-
Linking the Propyl Chain: : The propyl chain can be introduced via a nucleophilic substitution reaction. The benzyloxy-4-formylphenol is reacted with 3-bromopropylamine to form the intermediate product.
-
Carbamate Formation: : Finally, the tert-butyl carbamate group is introduced by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The formyl group in tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate can undergo oxidation to form a carboxylic acid. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The benzyloxy group can be substituted under nucleophilic aromatic substitution conditions. For example, it can be replaced with a different nucleophile in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate can be used as an intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, while the benzyloxy and formyl groups can be modified to enhance biological activity or selectivity.
Industry
In the chemical industry, this compound can be used in the synthesis of polymers or as a precursor for the production of specialty chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate exerts its effects depends on its application. In a biological context, the carbamate group can be hydrolyzed by enzymes to release the active drug. The benzyloxy and formyl groups can interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(benzyloxy)carbamate: Lacks the propyl and formyl groups, making it less versatile for further functionalization.
tert-Butyl N-(2-hydroxyethyl)carbamate: Contains a hydroxyethyl group instead of the benzyloxy and formyl groups, leading to different reactivity and applications.
tert-Butyl N-(4-formylphenyl)carbamate:
Uniqueness
tert-Butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate is unique due to its combination of functional groups, which provide multiple sites for chemical modification. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUXDSYQDWNKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-fluoro-4-methoxybenzene-1-sulfonamide](/img/structure/B2710411.png)

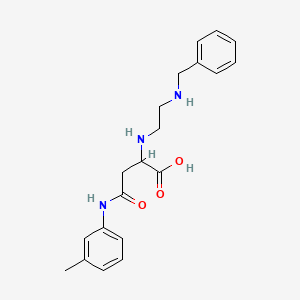
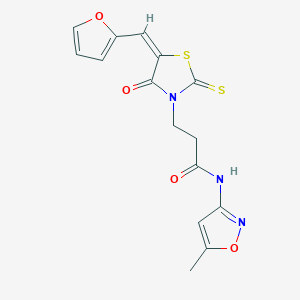
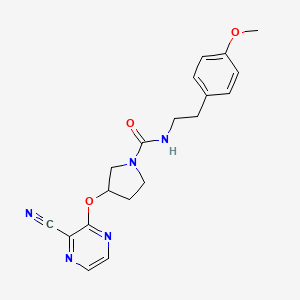
![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide hydrochloride](/img/structure/B2710417.png)
![5-bromo-N-[3-(5-bromothiophene-2-amido)naphthalen-2-yl]thiophene-2-carboxamide](/img/structure/B2710420.png)
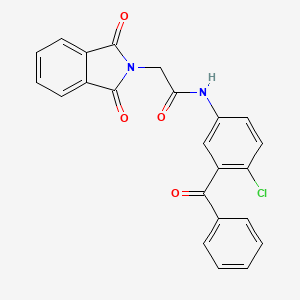

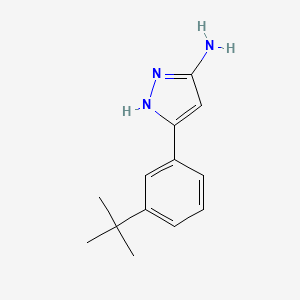
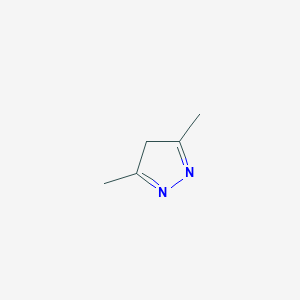
![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)

